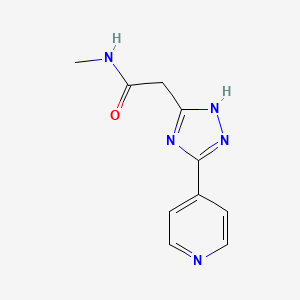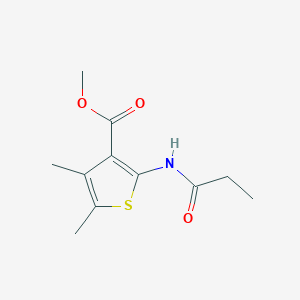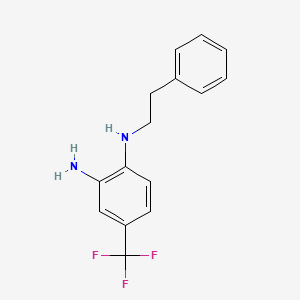![molecular formula C13H11N5O2 B2371985 2-(5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-基氨基)-苯甲酸 CAS No. 392739-38-7](/img/structure/B2371985.png)
2-(5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-基氨基)-苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid is a heterocyclic compound that features a triazolopyrimidine core
科学研究应用
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid has diverse applications in scientific research:
作用机制
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Non-covalent inhibitors, which could include this compound, mainly act by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to interact with several biochemical pathways due to its diverse biological activities .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit various biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer effects .
生化分析
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid typically involves the condensation of 3,5-diamino-1,2,4-triazole with substituted benzoic acids under specific conditions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent has also been explored to enhance reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazolopyrimidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective product formation .
Major Products Formed
Major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different physical and chemical properties depending on the nature of the substituents .
相似化合物的比较
Similar Compounds
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: A similar compound with a hydroxyl group instead of an amino group.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another related compound with a different substitution pattern on the triazolopyrimidine ring.
Uniqueness
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
属性
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-6-11(18-13(16-8)14-7-15-18)17-10-5-3-2-4-9(10)12(19)20/h2-7,17H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSRVDAVPHJKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)
![N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2371909.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371913.png)


![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
![2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2371925.png)
